molecular formula C10H10O2S B1598345 Benzo[b]thiophene, 5,6-dimethoxy- CAS No. 91715-47-8

Benzo[b]thiophene, 5,6-dimethoxy-

Cat. No. B1598345
CAS RN: 91715-47-8
M. Wt: 194.25 g/mol
InChI Key: KLQSAAONLQIKDE-UHFFFAOYSA-N
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Description

“Benzo[b]thiophene, 5,6-dimethoxy-” is a chemical compound with the molecular formula C10H10O2S . It belongs to the class of organic compounds known as benzene and substituted derivatives and is classified as a heterocyclic compound . It is colorless or white to yellow sticky oil to solid .


Molecular Structure Analysis

The molecular weight of “Benzo[b]thiophene, 5,6-dimethoxy-” is 194.25 . The Inchi Code is 1S/C10H10O2S/c1-11-8-5-7-3-4-13-10 (7)6-9 (8)12-2/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

“Benzo[b]thiophene, 5,6-dimethoxy-” has a melting point of 89-91 °C and a predicted boiling point of 295.6±20.0 °C. Its predicted density is 1.206±0.06 g/cm3 .

Scientific Research Applications

Environmental Impact Study

The photochemical oxidation of benzo[b]thiophene in aqueous solutions has been examined as a model for understanding the degradation of polycyclic aromatic sulfur heterocycles, which are significant components of crude oils. This research aimed to simulate the environmental impact of oil spills in oceans, focusing on sunlight-induced photooxidation processes. The primary photoproduct identified was benzo[b]thiophene-2,3-quinone, which through subsequent reactions forms environmentally relevant compounds such as 2-sulfobenzoic acid (Andersson & Bobinger, 1992).

Synthetic Medicinal Chemistry

Benzo[b]thiophene derivatives have been extensively studied for their broad spectrum of pharmacological properties. Research has focused on synthesizing new derivatives such as thiadiazoles, oxadiazoles, and pyrazoles starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride. These compounds exhibited promising antibacterial, antifungal, and anti-inflammatory activities, highlighting the importance of benzo[b]thiophene in drug development (Isloor, Kalluraya, & Pai, 2010).

Material Science and Organic Electronics

The structural and electronic properties of benzo[b]thiophene derivatives make them valuable for applications in organic electronics and material science. For instance, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes has been achieved, leading to materials with planar molecular structures and potential applications in photovoltaics and semiconductors due to their unique physicochemical properties (Takimiya et al., 2005).

Antidepressant Drug Development

A novel approach has led to the synthesis of benzo[b]thiophene derivatives as potential antidepressants with rapid onset of action. These compounds have shown significant antidepressant activity in vivo, presenting a new class of treatments for depression. Such findings underscore the therapeutic potential of benzo[b]thiophene derivatives in addressing mental health disorders (Berrade et al., 2011).

Bioimaging and Diagnostics

Benzo[b]thiophene derivatives have also found applications in bioimaging, as demonstrated by the development of a fluorescent dye with large Stokes shift and high stability. This dye, synthesized from benzo[b]thiophene, has been successfully applied to live cell imaging, showcasing its potential as a tool for medical diagnostics and research (Gao et al., 2017).

Safety And Hazards

“Benzo[b]thiophene, 5,6-dimethoxy-” has been labeled with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

5,6-dimethoxy-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-11-8-5-7-3-4-13-10(7)6-9(8)12-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQSAAONLQIKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393559
Record name Benzo[b]thiophene, 5,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene, 5,6-dimethoxy-

CAS RN

91715-47-8
Record name Benzo[b]thiophene, 5,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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